Reversible Binding for Native Elution
Desthiobiotin-PEG4-DBCO exhibits a streptavidin binding affinity (Kd) of approximately 10^-11 M, which is four orders of magnitude (10,000-fold) weaker than that of biotin (Kd ≈ 10^-15 M) . This quantitative difference directly translates to functional reversibility: desthiobiotinylated proteins can be specifically eluted from streptavidin resin under mild, non-denaturing conditions using competitive displacement with 2-5 mM free biotin, whereas biotinylated proteins remain irreversibly bound [1]. For pull-down experiments with biological samples, this soft-release characteristic also minimizes co-purification of endogenous biotinylated molecules, which remain bound to streptavidin upon elution of the target protein complexes with free biotin .
| Evidence Dimension | Streptavidin Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1 × 10^-11 M |
| Comparator Or Baseline | Biotin (and Biotin-PEG4-DBCO): Kd = 1 × 10^-15 M |
| Quantified Difference | 10,000-fold lower affinity (10^-11 M vs. 10^-15 M) |
| Conditions | In vitro binding assay; streptavidin immobilized on affinity resin; competitive elution with 2-5 mM free biotin in PBS pH 7.4 [1] |
Why This Matters
The 10,000-fold affinity difference enables elution under native conditions, preserving protein complex integrity and enzymatic activity for downstream functional assays—a capability that biotin-based reagents cannot provide without denaturation.
- [1] Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343-357. View Source
